molecular formula C15H19NO2S B13110511 4-[1-(Ethylsulfanyl)-3-methyl-2H-isoindol-2-yl]butanoic acid CAS No. 95710-65-9

4-[1-(Ethylsulfanyl)-3-methyl-2H-isoindol-2-yl]butanoic acid

Cat. No.: B13110511
CAS No.: 95710-65-9
M. Wt: 277.4 g/mol
InChI Key: GQQSPURHTGSMAZ-UHFFFAOYSA-N
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Description

4-(1-(Ethylthio)-3-methyl-2H-isoindol-2-yl)butanoic acid is a complex organic compound with a unique structure that includes an ethylthio group, a methyl group, and an isoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(Ethylthio)-3-methyl-2H-isoindol-2-yl)butanoic acid typically involves multiple steps. One common method starts with the preparation of the isoindole core, followed by the introduction of the ethylthio and methyl groups. The final step involves the addition of the butanoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of 4-(1-(Ethylthio)-3-methyl-2H-isoindol-2-yl)butanoic acid may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1-(Ethylthio)-3-methyl-2H-isoindol-2-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the isoindole ring or the butanoic acid moiety.

    Substitution: The ethylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while reduction can lead to various reduced forms of the compound.

Scientific Research Applications

4-(1-(Ethylthio)-3-methyl-2H-isoindol-2-yl)butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1-(Ethylthio)-3-methyl-2H-isoindol-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The ethylthio group and isoindole moiety play crucial roles in its biological activity. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity and influencing various cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Formyl-5-(methoxymethyl)-1H-pyrrol-1-yl)butanoic acid
  • 4-(2-Formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl)butanoic acid

Uniqueness

4-(1-(Ethylthio)-3-methyl-2H-isoindol-2-yl)butanoic acid is unique due to its specific combination of functional groups and its isoindole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

95710-65-9

Molecular Formula

C15H19NO2S

Molecular Weight

277.4 g/mol

IUPAC Name

4-(1-ethylsulfanyl-3-methylisoindol-2-yl)butanoic acid

InChI

InChI=1S/C15H19NO2S/c1-3-19-15-13-8-5-4-7-12(13)11(2)16(15)10-6-9-14(17)18/h4-5,7-8H,3,6,9-10H2,1-2H3,(H,17,18)

InChI Key

GQQSPURHTGSMAZ-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C2C=CC=CC2=C(N1CCCC(=O)O)C

Origin of Product

United States

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